3-Aminobenzaldehyde hydrochloride basic properties
3-Aminobenzaldehyde hydrochloride basic properties
An In-depth Technical Guide on the Core Properties of 3-Aminobenzaldehyde and its Hydrochloride Salt
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and experimental characterization of 3-aminobenzaldehyde and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties
3-Aminobenzaldehyde is an organic compound containing both an amino and an aldehyde functional group attached to a benzene ring. It is often handled and used in its more stable hydrochloride salt form. While detailed quantitative data for the hydrochloride salt is limited, the properties of the free base are well-documented.
3-Aminobenzaldehyde Hydrochloride
3-Aminobenzaldehyde hydrochloride is the salt form, which is typically a colorless crystalline solid.[1] It exhibits good solubility in water.[1]
3-Aminobenzaldehyde (Free Base)
The free base, 3-aminobenzaldehyde, appears as light brown powdery crystals.[2] It is soluble in ether but can decompose into a brown resin in the presence of a small amount of water.[2]
Table 1: Physicochemical Properties of 3-Aminobenzaldehyde and its Hydrochloride Salt
| Property | 3-Aminobenzaldehyde Hydrochloride | 3-Aminobenzaldehyde (Free Base) |
| CAS Number | 127248-99-1 | 1709-44-0 |
| Molecular Formula | C₇H₈ClNO | C₇H₇NO |
| Molecular Weight | 157.6 g/mol | 121.14 g/mol |
| Appearance | Colorless crystalline solid[1] | Light brown powdery crystals[2] |
| Melting Point | No data available | 28-30 °C[2] |
| Boiling Point | No data available | 270.3 ± 23.0 °C (Predicted)[2] |
| Density | No data available | 1.171 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | No data available | 3.39 ± 0.10 (Predicted)[3] |
| Solubility | Good solubility in water[1] | Soluble in ether[2] |
Synthesis and Experimental Protocols
Synthesis of 3-Aminobenzaldehyde
3-Aminobenzaldehyde is commonly synthesized by the reduction of 3-nitrobenzaldehyde.[2][3] Several methods can be employed for this transformation, with catalytic hydrogenation being a clean and efficient option.
Experimental Protocol: Catalytic Hydrogenation of 3-Nitrobenzaldehyde
Objective: To synthesize 3-aminobenzaldehyde by the chemoselective reduction of the nitro group of 3-nitrobenzaldehyde.
Materials:
-
3-Nitrobenzaldehyde
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or Methanol)
-
Hydrogen gas supply
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve 3-nitrobenzaldehyde (1.0 equivalent) in ethanol to create a 0.5 M solution.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas multiple times to remove any air.
-
Introduce hydrogen gas into the vessel to the desired pressure (commonly 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature. Gentle heating (up to 50 °C) can be applied if necessary.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminobenzaldehyde.
-
The crude product can be further purified by recrystallization or column chromatography.[4]
Synthesis of 3-Aminobenzaldehyde Hydrochloride
The hydrochloride salt is typically prepared by reacting 3-aminobenzaldehyde with hydrochloric acid.[1]
Experimental Protocol: Preparation of 3-Aminobenzaldehyde Hydrochloride
Objective: To convert 3-aminobenzaldehyde to its hydrochloride salt.
Materials:
-
3-Aminobenzaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the purified 3-aminobenzaldehyde in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring.
-
A precipitate of 3-aminobenzaldehyde hydrochloride will form.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield 3-aminobenzaldehyde hydrochloride.
Characterization Protocols
Melting Point Determination
Objective: To determine the melting point range of a solid organic compound to assess its purity.
Methodology: Thiele Tube Method
-
Finely powder the crystalline sample.
-
Pack a small amount of the powdered solid into a capillary tube, sealed at one end.
-
Attach the capillary tube to a thermometer.
-
Suspend the thermometer and attached capillary tube in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Gently heat the side arm of the Thiele tube to create a convection current that ensures uniform heating.
-
Record the temperature at which the solid begins to melt and the temperature at which it completely liquefies to determine the melting range.[5] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.
Solubility Determination
Objective: To determine the solubility of a compound in various solvents.
Methodology: Qualitative Solubility Test
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of the solvent (e.g., water, diethyl ether, 5% HCl, 5% NaHCO₃) in small portions.
-
Shake the test tube vigorously after each addition.
-
Observe if the compound dissolves completely. The solubility behavior can provide information about the presence of polar or ionizable functional groups.[6]
Stability Assessment
Objective: To evaluate the stability of the compound under various stress conditions.
Methodology: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Maintain the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it, and dilute for analysis. If no degradation is observed, the study can be repeated with 1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours, taking aliquots at various intervals for analysis after neutralization.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 12 hours, taking aliquots for analysis.
-
Thermal Degradation: Expose a known amount of the solid compound to dry heat (e.g., 80°C) in an oven for 48 hours. At time points, withdraw samples, dissolve them, and analyze.
-
Photostability: Expose the solid compound to a known intensity of light, while keeping a control sample in the dark. After the exposure period, prepare solutions of both samples for analysis.
-
Analysis: Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.[7]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 3-aminobenzaldehyde.
Caption: Workflow for Synthesis and Characterization.
Biological Activity and Applications
3-Aminobenzaldehyde serves as a valuable intermediate in various fields:
-
Pharmaceutical Industry: It is a building block in the synthesis of pharmaceuticals.
-
Dye Industry: The presence of reactive amino and aldehyde groups makes it useful in the production of dyes.
-
Chemical Research: It is widely used in organic synthesis and materials science.[8]
Preliminary research suggests that 3-aminobenzaldehyde and its derivatives may possess several biological activities, including antimicrobial, antioxidant, and potential anticancer properties.[8] Further investigation into these activities and their underlying mechanisms is an active area of research. While a specific signaling pathway for 3-aminobenzaldehyde is not well-defined, studies on the parent compound, benzaldehyde, have shown that it can suppress multiple signaling pathways in cancer cells, such as the PI3K/AKT/mTOR and STAT3 pathways, by regulating 14-3-3 proteins.[9] This suggests a potential avenue for future research into the specific biological targets of 3-aminobenzaldehyde derivatives.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. Buy 3-Aminobenzaldehyde | 1709-44-0 [smolecule.com]
- 9. researchgate.net [researchgate.net]
